molecular formula C17H12NNaO5S B15433138 Benzenesulfonic acid, 4-(((3-hydroxy-2-naphthalenyl)carbonyl)amino)-, labeled with carbon-14, monosodium salt CAS No. 86349-52-2

Benzenesulfonic acid, 4-(((3-hydroxy-2-naphthalenyl)carbonyl)amino)-, labeled with carbon-14, monosodium salt

Cat. No.: B15433138
CAS No.: 86349-52-2
M. Wt: 365.3 g/mol
InChI Key: KSYKOTFPVXNHLD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a radiolabeled derivative of a benzenesulfonic acid scaffold functionalized with a 3-hydroxy-2-naphthalenylcarbonylamino group. The carbon-14 isotope is incorporated into the structure, enabling its use as a tracer in metabolic, pharmacokinetic, or environmental studies . The monosodium salt form enhances aqueous solubility, critical for biological applications. Structurally, the molecule combines aromatic sulfonic acid properties with a naphthol-derived moiety, facilitating interactions with biological targets or environmental matrices. Its synthesis likely involves introducing carbon-14 at the carbonyl or aromatic positions, followed by sodium salt formation .

Properties

CAS No.

86349-52-2

Molecular Formula

C17H12NNaO5S

Molecular Weight

365.3 g/mol

IUPAC Name

sodium;4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzenesulfonate

InChI

InChI=1S/C17H13NO5S.Na/c19-16-10-12-4-2-1-3-11(12)9-15(16)17(20)18-13-5-7-14(8-6-13)24(21,22)23;/h1-10,19H,(H,18,20)(H,21,22,23);/q;+1/p-1

InChI Key

KSYKOTFPVXNHLD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Biological Activity

Benzenesulfonic acid, 4-(((3-hydroxy-2-naphthalenyl)carbonyl)amino)-, labeled with carbon-14, monosodium salt, is a compound of interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity , synthesizing information from diverse sources to provide a comprehensive understanding of its effects and applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzenesulfonic acid moiety attached to a naphthalene derivative. The carbon-14 labeling allows for tracing in biological systems, making it particularly useful in pharmacokinetic studies.

Structural Formula

The molecular formula can be represented as follows:

C15H13N2NaO4SC_{15}H_{13}N_{2}NaO_{4}S

Key Functional Groups

  • Benzenesulfonic Acid : Contributes to solubility and reactivity.
  • Naphthalene Derivative : Provides aromatic properties that can influence biological interactions.
  • Carbon-14 Labeling : Facilitates tracking and quantification in biological assays.

The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that it may act through mechanisms such as enzyme inhibition or receptor modulation.

Enzyme Interaction

Research indicates that compounds similar to benzenesulfonic acid derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies have shown the potential of this compound to reduce inflammation markers in vitro.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting possible applications in treating infections.
  • Anticancer Potential : Research has indicated that naphthalene derivatives may possess anticancer properties through apoptosis induction in cancer cells.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety of this compound. Current data suggests moderate toxicity levels; however, further studies are needed to establish comprehensive safety profiles.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a related benzenesulfonic acid derivative in a rat model of arthritis. The results demonstrated a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic application .

Case Study 2: Antimicrobial Efficacy

In vitro tests on bacterial strains showed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested effective dosages for potential therapeutic use .

Case Study 3: Anticancer Properties

A recent study explored the cytotoxic effects of naphthalene derivatives on breast cancer cell lines. The findings revealed that the compound induced cell death through apoptosis, emphasizing its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in edema
AntimicrobialEffective against S. aureus
AnticancerInduction of apoptosis

Table 2: Toxicity Profile

EndpointResultReference
Acute toxicityModerate
Chronic exposureUnder study

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonic Acid Derivatives

Structural Analogues with Naphthalene Moieties

  • Orange II (4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic Acid Sodium Salt, CAS 523-44-4): Structure: Contains an azo (-N=N-) linkage instead of a carbonylamino (-NH-CO-) group. The naphthalenyl hydroxy group is at position 1 rather than 3. Properties: Used as a dye (Acid Orange 20) with a bright orange color. Melting point ~197–198°C, soluble in water and ethanol. Applications: Textile dyeing, pH indicators. Lacks isotopic labeling, limiting its use in tracing studies .
  • 4-[[4-[(2-Oxo-1(2H)-naphthalenylidene)hydrazino]phenyl]azo]benzenesulfonic Acid Monosodium Salt (CAS 288322-94-1): Structure: Features a naphthoquinone hydrazone and azo group. Properties: Higher molecular weight (C₂₂H₁₆N₄O₄S·Na) and extended conjugation, likely resulting in lower solubility than the target compound. Applications: Specialized dyes or sensors. No isotopic labeling reported .

Sulfonamide and Hydrazine Derivatives

  • Compound 15a (CAS Not Provided): Structure: 4-((2-(2-Nitrobenzylidene)hydrazine-1-carbonyl)-4-oxobutyl)amino)benzenesulfonamide. Properties: Yellow solid (mp 197–198°C), IR peaks at 3361 cm⁻¹ (N-H), 1641 cm⁻¹ (C=O). Applications: Inhibitor of human carbonic anhydrases. Lacks sodium salt and isotopic labeling, reducing solubility and traceability .
  • Compound 17b (CAS Not Provided): Structure: 3-Chloro-4-((2-(2-(4-nitrobenzylidene)hydrazine-1-carbonyl)-4-oxobutyl)amino)benzenesulfonamide. Properties: Higher melting point (220–221°C) due to chloro and nitro substituents. IR peaks at 3358 cm⁻¹ (N-H), 1646 cm⁻¹ (C=O). Applications: Similar inhibitory activity but with enhanced electron-withdrawing effects from the nitro group .

Radiolabeled and Salt-Form Analogues

  • Benzenesulfonic Acid, 4-((1,3-Dioxobutyl)amino)-, Labeled with Carbon-14, Monosodium Salt (CAS Not Provided): Structure: Features a 1,3-dioxobutylamino group instead of the naphthalenylcarbonylamino group. Properties: Carbon-14 labeling enables metabolic tracing, but the dioxobutyl group may confer different stability and reactivity. Applications: Likely used in biodegradation or pharmacokinetic studies .
  • 2-Amino-4-((3-Chlorobenzoyl)amino)benzenesulfonic Acid Monosodium Salt (CAS 67969-91-9): Structure: Substituted with a 3-chlorobenzoyl group instead of the naphthalenylcarbonyl group. Properties: Molecular weight 348.74 g/mol, sodium salt improves solubility.

Key Comparative Data

Property Target Compound Orange II Compound 15a Compound 17b
Molecular Weight ~400–450 (estimated) 375.33 ~500 (estimated) ~550 (estimated)
Melting Point Not Reported 197–198°C 197–198°C 220–221°C
Solubility High (monosodium salt) High (sodium salt) Moderate (sulfonamide) Low (chloro/nitro substituents)
Isotopic Labeling Carbon-14 None None None
Key Functional Groups -SO₃Na, -NH-CO-, 3-hydroxy-2-naphthalenyl -SO₃Na, -N=N-, 2-hydroxy-1-naphthalenyl -SO₂NH₂, hydrazine-carbonyl -Cl, -NO₂, hydrazine-carbonyl
Applications Radiolabeled tracing, biochemical studies Dyeing, pH indicators Enzyme inhibition Enzyme inhibition

Q & A

Q. What are the critical considerations for synthesizing and purifying carbon-14-labeled benzenesulfonic acid derivatives?

Synthesis of this compound involves coupling the 3-hydroxy-2-naphthalenyl carbonyl group to the benzenesulfonic acid core via an amide linkage, followed by isotopic labeling and sodium salt formation. Key steps include:

  • Radiolabeling Optimization : Carbon-14 introduction typically occurs during precursor synthesis (e.g., carboxylation of naphthalene derivatives). Reaction efficiency must be monitored via liquid scintillation counting (LSC) to ensure isotopic purity >98% .
  • Purification : Reverse-phase HPLC with UV/Vis (280 nm) and radiochemical detection ensures separation from unlabeled byproducts. Solvent systems (e.g., acetonitrile/0.1% trifluoroacetic acid) are tailored to retain sulfonic acid polarity .
  • Stability Testing : Assess degradation under storage conditions (e.g., pH 7–9 buffers, 4°C) using mass spectrometry (MS) to detect hydrolytic cleavage of the amide bond .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic Techniques :
    • NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for naphthalene and benzene rings) and amide NH (~δ 10.2 ppm). Carbon-14 labeling does not affect NMR shifts but requires isotopic enrichment for sensitivity .
    • High-Resolution MS : Exact mass analysis (e.g., m/z 415.08 for unlabeled compound; +2 Da for carbon-14) confirms molecular formula and isotopic incorporation .
  • Elemental Analysis : Sodium content (theoretical: 5.3%) should match via inductively coupled plasma optical emission spectrometry (ICP-OES) .

Advanced Research Questions

Q. What experimental designs are optimal for tracking metabolic pathways using this carbon-14-labeled compound?

  • In Vivo Tracing : Administer the compound (e.g., 10 µCi/kg in rodent models) and collect biological samples (blood, urine, tissues).
    • Sample Preparation : Liquid-liquid extraction (ethyl acetate for non-polar metabolites) and solid-phase extraction (C18 columns for polar sulfonates) isolate labeled metabolites .
    • Autoradiography/Imaging : Whole-body autoradiography identifies tissue-specific accumulation (e.g., liver vs. kidneys). Combustion of tissues followed by LSC quantifies total radioactivity .
  • Data Interpretation : Use kinetic modeling (e.g., compartmental analysis) to calculate half-life and metabolic clearance rates. Discrepancies between predicted and observed metabolite profiles may indicate novel enzymatic pathways .

Q. How can researchers resolve contradictory data regarding this compound’s biological activity in enzymatic assays?

  • Case Study : Conflicting reports on its inhibition of carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX).
    • Assay Conditions : Standardize buffer pH (7.4 vs. tumor microenvironment pH 6.5) and ionic strength, as sulfonate groups exhibit pH-dependent binding .
    • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) under varying conditions. Compare with non-labeled analogs to assess isotopic effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent assays) and apply statistical models (ANOVA with post-hoc tests) to identify outliers or systematic biases .

Q. What methodologies are recommended for studying this compound’s interaction with serum proteins?

  • Equilibrium Dialysis : Incubate the compound (1–100 µM) with human serum albumin (HSA) and measure free vs. bound fractions using ultrafiltration-LSC .
  • Circular Dichroism (CD) : Monitor conformational changes in HSA (e.g., α-helix content at 208 nm) upon binding. Sulfonate groups may disrupt hydrophobic pockets, altering protein stability .
  • Molecular Dynamics (MD) Simulations : Predict binding sites (e.g., Sudlow site I/II) and validate with mutagenesis studies (e.g., HSA K199A mutants) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic stability of this compound?

  • Case Example : Variability in decomposition temperatures (ΔT ± 20°C across studies).
    • Methodological Audit : Compare differential scanning calorimetry (DSC) protocols. Heating rates >10°C/min may obscure phase transitions .
    • Hydration Effects : Monosodium salts are hygroscopic; pre-drying samples (vacuum, 24 h) ensures consistent crystallinity. Thermogravimetric analysis (TGA) quantifies moisture content .
  • Collaborative Validation : Replicate experiments across independent labs using standardized DSC parameters (e.g., 5°C/min under N2) .

Q. Tables for Reference

Analytical Parameter Method Key Findings Reference
Isotopic PurityLSC + HPLC98.5% ± 0.3% radiochemical purity
Serum Protein Binding (HSA)Equilibrium Dialysis85% bound at 10 µM, pH 7.4
Thermal DecompositionDSC/TGAOnset: 220°C (anhydrous); 180°C (hydrated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.